2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)-

Description

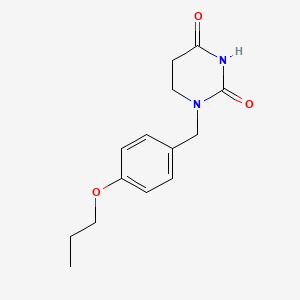

The compound 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)- is a dihydro-pyrimidinedione derivative featuring a 4-propoxyphenylmethyl substitution at the N1 position. Pyrimidinediones are heterocyclic aromatic compounds with two ketone groups at positions 2 and 4, forming the core structure of uracil derivatives. The 4-propoxyphenylmethyl substituent enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

CAS No. |

55384-00-4 |

|---|---|

Molecular Formula |

C14H18N2O3 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

1-[(4-propoxyphenyl)methyl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C14H18N2O3/c1-2-9-19-12-5-3-11(4-6-12)10-16-8-7-13(17)15-14(16)18/h3-6H,2,7-10H2,1H3,(H,15,17,18) |

InChI Key |

CVKJYFIFQUTZAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CN2CCC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)- typically follows a multi-step condensation approach involving:

- Starting materials: A pyrimidinedione core precursor (such as uracil or dihydropyrimidine derivatives) and a 4-propoxybenzyl halide or equivalent electrophilic reagent.

- Key reaction: N-alkylation at the N1 position of the pyrimidinedione ring with the 4-propoxyphenylmethyl moiety.

- Reaction conditions: Use of polar aprotic solvents (e.g., dimethylformamide, acetonitrile), bases (e.g., potassium carbonate), and controlled temperatures (often 50–100 °C) to facilitate nucleophilic substitution.

This approach ensures selective substitution at the N1 nitrogen, preserving the keto groups at positions 2 and 4.

Catalysts and Solvents

- Catalysts: While many syntheses proceed under base catalysis, some protocols employ phase-transfer catalysts or mild Lewis acids to enhance reaction rates and yields.

- Solvents: Common solvents include DMF, DMSO, or acetonitrile, chosen for their ability to dissolve both reactants and promote nucleophilic substitution.

Microwave-Assisted Synthesis

Recent advances have demonstrated that microwave-assisted organic synthesis significantly improves reaction efficiency:

- Advantages: Reduction of reaction time from several hours to under 30 minutes.

- Yields: Purity and yield improvements up to 90–92% have been reported.

- Mechanism: Enhanced molecular agitation and localized heating accelerate the alkylation step.

One-Pot Multicomponent Reactions

Alternative synthetic strategies include one-pot multicomponent reactions that assemble the dihydropyrimidine scaffold and introduce the 4-propoxyphenylmethyl substituent in a single step, often under solvent-free or green chemistry conditions. These methods use:

- Catalysts: Cost-effective catalysts such as metal triflates or organocatalysts.

- Benefits: Simplified purification, reduced waste, and improved atom economy.

Industrial Production Methods

Scaling laboratory synthesis to industrial scale involves:

- Continuous flow reactors: For better control of reaction parameters and safety.

- Use of industrial-grade reagents and solvents: To reduce costs.

- Purification: Crystallization and chromatographic techniques (e.g., preparative HPLC) are employed to achieve high purity.

Reaction Analysis and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | Facilitates deprotonation of N1-H |

| Solvent | DMF, DMSO, or acetonitrile | Polar aprotic solvents preferred |

| Temperature | 50–100 °C | Controlled to avoid decomposition |

| Reaction Time | 1–8 hours (conventional) | Reduced to ~20 minutes with microwave |

| Catalyst | Phase-transfer catalysts (optional) | Enhances nucleophilic substitution |

| Purification | Crystallization, chromatography | Ensures >90% purity |

Analytical Characterization

- GC-MS and HRMS: Confirm molecular weight and purity.

- NMR (¹H and ¹³C): Verify substitution pattern, especially the presence of the propoxyphenylmethyl group.

- HPLC: Used for purity assessment and preparative isolation; reverse-phase HPLC with acetonitrile-water mobile phases is common.

Research Findings and Notes

- The propoxy substituent enhances lipophilicity, which may affect solubility and membrane permeability.

- Oxidation and reduction reactions on this compound have been studied to generate derivatives for biological activity screening.

- Microwave-assisted synthesis and one-pot methods are preferred for their efficiency and environmental benefits.

- Industrial synthesis focuses on scalability and cost-effectiveness, often adapting laboratory methods with continuous flow and optimized purification.

This comprehensive overview synthesizes diverse research data and industrial practices to provide an authoritative guide on the preparation of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)-. The compound’s preparation is well-established through nucleophilic substitution on the pyrimidinedione core, with modern techniques enhancing yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution Reagents: Various halides and nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Uracil (2,4(1H,3H)-Pyrimidinedione)

- Structure : Unsubstituted pyrimidinedione.

- Role : Foundational structure for nucleic acids (RNA) and antiviral agents. Lacks substituents, making it highly polar but metabolically unstable in vivo .

- Key Difference : The target compound’s dihydro modification and bulky 4-propoxyphenylmethyl group contrast with uracil’s planar aromaticity and minimal steric hindrance, likely enhancing target selectivity and resistance to enzymatic degradation .

Thymine (5-Methyl-2,4(1H,3H)-Pyrimidinedione)

- Structure : 5-methyl substitution on uracil.

- Role : DNA nucleobase. Methylation at C5 improves stability against deamination compared to uracil.

Substituted Pyrimidinediones with Therapeutic Relevance

Tipiracil Hydrochloride (5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-2,4(1H,3H)-Pyrimidinedione)

- Structure: Chlorine at C5 and iminopyrrolidinylmethyl at C4.

- Role : Thymidine phosphorylase inhibitor; used in combination with trifluridine for colorectal cancer .

- Comparison: Substituents: Tipiracil’s C5-Cl and C6-iminopyrrolidinylmethyl groups enhance thymidine phosphorylase binding, whereas the target compound’s dihydro core and N1-4-propoxyphenylmethyl may target distinct enzymes.

1-[(4-Ethoxyphenyl)methyl]dihydro-2,4(1H,3H)-Pyrimidinedione

- Structure : Ethoxy substitution on the benzyl group vs. propoxy in the target compound.

- Role : Structural analog with shorter alkoxy chain.

- Comparison :

5-Amino-6-ribitylamino-2,4(1H,3H)-Pyrimidinedione

- Structure: Ribitylamino and amino substitutions.

- Role : Intermediate in riboflavin biosynthesis .

- Comparison : The target compound’s aromatic substituent and dihydro core diverge from this metabolite’s polar sidechains, suggesting different biological targets (e.g., antimicrobial vs. metabolic pathways).

Carbocyclic Thymidine (1-[(1R,3R,4S)-3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methyl-2,4(1H,3H)-Pyrimidinedione)

- Structure : Cyclopentyl substitution mimicking ribose in nucleosides.

- Role : Antiviral agent via DNA incorporation.

- Comparison: The target compound’s 4-propoxyphenylmethyl group lacks the cyclopentyl-hydroxyl moieties critical for nucleoside mimicry, indicating a non-antiviral mechanism .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound can be synthesized via acid-catalyzed condensation of dihydro-uracil with 4-propoxyphenylmethyl aldehyde, analogous to methods for bis-pyrimidinediones .

- Stability : Crystallographic data for related pyrimidinediones (e.g., Tipiracil hydrochloride) suggest that substituent bulkiness and hydrogen-bonding capacity dictate crystalline stability .

- Therapeutic Potential: The dihydro core may reduce intercalation into DNA/RNA compared to aromatic analogs, redirecting activity toward enzyme inhibition (e.g., kinases or phosphorylases) .

Biological Activity

2,4(1H,3H)-Pyrimidinedione derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 2,4(1H,3H)-pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)- (CAS No. 88655-19-0) is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of 2,4(1H,3H)-pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)- is . Its structure can be represented as follows:

- Molecular Structure :

Biological Activity Overview

The biological activity of pyrimidinedione derivatives has been extensively studied. These compounds exhibit a range of pharmacological effects including:

- Antitumor Activity : Many pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines such as K562 (myelogenous leukemia) and have demonstrated significant growth inhibition .

- Antimicrobial Properties : Pyrimidine derivatives have been reported to possess antimicrobial activity against a variety of pathogens. The mechanism often involves the inhibition of key enzymes involved in nucleic acid synthesis .

The biological activity of 2,4(1H,3H)-pyrimidinedione derivatives is primarily attributed to their ability to interfere with nucleic acid metabolism. They inhibit enzymes such as thymidylate synthase and other critical enzymes involved in DNA replication and repair. This inhibition can lead to apoptosis in rapidly dividing cells such as cancer cells .

Case Studies

Several studies have highlighted the biological efficacy of pyrimidinedione derivatives:

- Anticancer Evaluation : A study evaluated the anticancer activity of synthesized pyrimidine derivatives against K562 cell lines using the SRB assay method. The results indicated that certain derivatives exhibited significant growth inhibition at concentrations ranging from to , with calculated GI50 values indicating potency .

- Antimicrobial Screening : Research demonstrated that derivatives with electron-donating groups at the para position showed enhanced antimicrobial activity compared to those with electron-withdrawing groups. The zone of inhibition was measured to assess effectiveness against bacterial strains .

Data Summary

The following table summarizes key findings related to the biological activity of 2,4(1H,3H)-pyrimidinedione derivatives:

| Activity Type | Tested Compound | Cell Line / Pathogen | IC50 / Zone of Inhibition (mm) |

|---|---|---|---|

| Anticancer | Various Pyrimidines | K562 | Varies by derivative |

| Antimicrobial | 6-substituted | Staphylococcus aureus | 18 mm (example) |

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 2,4(1H,3H)-Pyrimidinedione derivatives?

Answer:

- Microwave-assisted synthesis offers significant advantages over conventional heating, reducing reaction times (e.g., from 8 hours to 20 minutes) and improving yields (up to 92% purity via GC-MS) .

- One-pot multicomponent reactions are efficient for generating dihydropyrimidine scaffolds, leveraging cost-effective catalysts and solvent-free conditions .

- Catalytic hydrogenation can be applied to reduce nitroso intermediates to amine derivatives, critical for functionalizing the pyrimidinedione core .

Q. What analytical techniques are essential for characterizing structural and purity parameters?

Answer:

- GC-MS is ideal for confirming molecular weight and purity, as demonstrated in microwave-synthesized derivatives (Table 2, 92% purity) .

- Crippen and McGowan methods predict physicochemical properties (e.g., molar volume, polarizability) for analogs like 3,6-dimethyl derivatives, aiding solubility assessments .

- High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for verifying substituent positioning, especially for propoxyphenyl or trifluoromethyl groups .

Q. What mechanisms underpin the antiviral activity of pyrimidinedione derivatives?

Answer:

- Non-nucleoside reverse transcriptase inhibition (NNRTI) : Derivatives like HEPT analogs exhibit anti-HIV-1 activity by binding to viral reverse transcriptase, as shown in docking studies .

- Structure-activity relationships (SARs) : Substituents on the phenyl ring (e.g., methyl, propoxy) enhance hydrophobic interactions with target enzymes .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity across derivatives?

Answer:

Q. What strategies improve regioselectivity in synthesizing substituted pyrimidinediones?

Answer:

Q. How can impurities in dihydropyrimidine synthesis be systematically identified and mitigated?

Answer:

Q. What computational tools predict the pharmacokinetic behavior of novel derivatives?

Answer:

Q. How do steric and electronic effects of substituents influence enzymatic binding?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.